2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Chemical Structure and Key Features The compound 2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 612523-33-8) is a heterocyclic molecule with a pyrido[1,2-a]benzimidazole core fused to a piperazine ring substituted with a 3-phenylpropenyl group. Additional substituents include a benzyl group at position 2, a methyl group at position 3, and a carbonitrile functional group at position 4 .
The carbonitrile group enhances reactivity, enabling further functionalization for drug development .
Properties
IUPAC Name |
2-benzyl-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N5/c1-25-28(23-27-13-6-3-7-14-27)33(38-31-17-9-8-16-30(31)35-32(38)29(25)24-34)37-21-19-36(20-22-37)18-10-15-26-11-4-2-5-12-26/h2-17H,18-23H2,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSGPMJFIPQSP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)CC=CC6=CC=CC=C6)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C/C=C/C6=CC=CC=C6)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Lipophilicity : The octyl chain in ’s compound increases logP (predicted >5), favoring lipid-rich environments, whereas the target compound’s benzyl group balances lipophilicity (logP ~3.5) .
- Solubility : Carbonitrile groups generally reduce aqueous solubility, but piperazine’s basicity (pKa ~9) improves protonation-dependent solubility in acidic environments .
Q & A
Q. How can conflicting data on the compound’s mechanism of action be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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